4-Pentylphenyl 4-methylbenzoate finds use in proteomics research, particularly for protein interaction studies. One application involves its use in a technique called Biotinylation by Tag Extension (BTE) []. This technique utilizes enzymatic ligation to attach a biotin moiety to a specific protein of interest. 4-Pentylphenyl 4-methylbenzoate acts as a substrate for the enzyme TEV protease, which cleaves the molecule only in the presence of the desired protein interaction partner []. This allows researchers to identify and isolate protein-protein interactions with high specificity.
Studies suggest 4-Pentylphenyl 4-methylbenzoate may serve as a surrogate for analyzing the potency of medical marijuana products containing Tetrahydrocannabinol (THC) []. The rationale behind this application lies in the structural similarity between 4-Pentylphenyl 4-methylbenzoate and certain THC metabolites. By measuring the concentration of the surrogate molecule, researchers might be able to indirectly estimate the THC content in a sample []. However, further research is needed to validate this approach and establish its accuracy for quantifying THC levels.
4-Pentylphenyl 4-methylbenzoate, with the chemical formula C₁₉H₂₂O₂ and CAS number 50649-59-7, is classified as a nematic liquid crystal. This compound features a phenyl ester structure where a 4-pentylphenyl group is esterified to 4-methylbenzoic acid. It appears as a white powder or crystalline solid and has a melting point ranging from 34.0 to 38.0 °C. The compound is notable for its high purity, typically exceeding 98% .
As an ester, 4-pentylphenyl 4-methylbenzoate can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding alcohol (4-pentylphenol) and carboxylic acid (4-methylbenzoic acid). Additionally, it can participate in transesterification reactions, where it may react with different alcohols under catalytic conditions to form new esters.
Research indicates that 4-pentylphenyl 4-methylbenzoate exhibits potential biological activity, particularly in the context of medical applications. It has been used as a matrix for analyzing the potency of medical marijuana products, suggesting its utility in pharmacological studies . Furthermore, it has been noted for its environmental impact, being classified as very toxic to aquatic life with long-lasting effects .
The synthesis of 4-pentylphenyl 4-methylbenzoate typically involves the esterification reaction between 4-pentylphenol and 4-methylbenzoic acid. This process can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction generally proceeds as follows:
The primary applications of 4-pentylphenyl 4-methylbenzoate include:
Studies on interaction properties indicate that this compound may interact with various biological systems, particularly in relation to its role as a matrix for drug analysis. Its solubility and partitioning behavior are crucial for understanding its interactions within biological environments . The compound's potential effects on cytochrome P450 enzymes suggest it could influence drug metabolism .
Several compounds share structural similarities with 4-pentylphenyl 4-methylbenzoate, including:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Pentylphenyl 4-methoxybenzoate | 50649-59-8 | Contains an additional methoxy group |
Phenyl benzoate | 93-99-2 | Simple ester structure without alkyl chain |
Octyloxyphenyl benzoate | 104-74-9 | Longer alkyl chain enhancing solubility |
The uniqueness of 4-pentylphenyl 4-methylbenzoate lies in its specific combination of functional groups that confer both liquid crystalline properties and potential biological activity. Its application in LCD technology coupled with its role in pharmaceutical analysis sets it apart from other similar compounds.
The Fischer esterification represents the most fundamental approach for synthesizing 4-pentylphenyl 4-methylbenzoate, involving the direct condensation between 4-methylbenzoic acid and 4-pentylphenol [1] [2]. This acid-catalyzed reaction proceeds through a well-established mechanism where the carboxylic acid is activated by protonation, followed by nucleophilic attack from the phenolic hydroxyl group [2].
The reaction mechanism involves five distinct steps: initial protonation of the carbonyl oxygen, nucleophilic addition of the alcohol, proton transfer, elimination of water, and final deprotonation to yield the ester product [2]. The use of concentrated sulfuric acid serves dual purposes as both catalyst and dehydrating agent, with typical reaction conditions requiring temperatures of 140-180°C and reaction times of 4-16 hours [2] [3].
Sulfuric acid catalysis provides several advantages including simplified procedure implementation and cost-effectiveness [2]. However, the harsh reaction conditions present significant challenges including equipment corrosion, safety concerns, and potential substrate degradation [4]. Alternative acid catalysts such as para-toluenesulfonic acid offer reduced corrosivity while maintaining comparable catalytic activity [4] [5].
The Steglich esterification provides a milder alternative utilizing dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling reagents [4] [6]. This method operates at ambient temperatures (25-50°C) and achieves excellent yields (85-95%) within 2-8 hours [4] [6]. The reaction proceeds through formation of an activated intermediate that undergoes nucleophilic substitution with the phenolic substrate [6].
The thionyl chloride route represents another traditional approach, converting the carboxylic acid to the corresponding acid chloride followed by reaction with the phenol [1]. This method achieves high efficiency (90-98% yields) with short reaction times (0.5-2 hours) but generates toxic by-products including sulfur dioxide and hydrogen chloride [1].
Traditional esterification methods for 4-pentylphenyl 4-methylbenzoate demonstrate varying efficiencies and operational requirements, as summarized in the comprehensive analysis of reaction conditions, yields, and practical considerations for each approach.
Heterogeneous catalysis has emerged as a superior alternative to traditional homogeneous systems for esterification reactions [7] [8]. Amberlyst-15, a sulfonated polystyrene resin, demonstrates exceptional performance with acid site concentrations of 4.7 milliequivalents per gram and operational stability up to 120°C [8] [9]. The catalyst achieves selectivities of 88-92% and maintains activity through 5-8 reuse cycles [9].
ZSM-5 zeolite represents another promising heterogeneous catalyst with unique structural properties [10]. The crystalline microporous structure provides strong acidity that exceeds sulfuric acid performance, particularly after 50 minutes of reaction time [10]. The modified hydrothermal synthesis method produces subnanocrystals with typical diffraction patterns at 2θ angles of 22.5°, 24.0°, and 29.8°, corresponding to the major peaks of MFI-type zeolites [10].
Amberlyst-70 offers enhanced thermal stability compared to Amberlyst-15, operating effectively at temperatures up to 150°C with superior reusability (8-12 cycles) [9]. The catalyst demonstrates excellent performance in kinetic studies of esterification reactions, with quantified acid sites correlating directly to reaction rates and conversion efficiencies [9].
Sulfonated heterogeneous catalysts have demonstrated remarkable potential for industrial applications [8]. These systems achieve excellent yields exceeding 90% in fatty acid methyl ester synthesis, demonstrating their effectiveness for ester production [11]. The polyphosphoric acid-functionalized resin materials exhibit catalytic activity three times higher than commercial resins, with turnover frequencies reaching 1937 per hour [12].
Solid acid catalysts enable continuous production in fixed-bed reactors, offering numerous advantages over batch systems [12]. These include better selectivity, increased productivity, elimination of catalyst separation costs, and reduced operating expenses [12]. The heterogeneous nature allows for easy separation and recycling, contributing to process sustainability [12].
Deep eutectic solvents composed of para-toluenesulfonic acid and benzyl triethylammonium chloride function as dual solvent-catalyst systems [13]. These systems achieve conversions of 88.3%, 87.8%, and 67.5% for ethanol, butanol, and hexanol esterifications respectively, demonstrating superior performance among tested catalyst systems [13].
Reaction kinetics studies reveal critical parameters for optimizing esterification processes [5]. Temperature effects on activation enthalpy demonstrate that ortho-substituted benzoic acids generally exhibit lower activation enthalpies compared to unsubstituted acids [5]. The separation of polar and steric effects provides valuable insights for predicting reaction rates and optimizing conditions [5].
Response surface methodology enables systematic optimization of multiple reaction parameters simultaneously [14] [15]. Studies demonstrate that optimal conditions for esterification reactions typically involve reaction temperatures of 325.53 K, molar ratios of 8.37:1, and catalyst concentrations of 3.93 weight percent, achieving predicted yields of 96.29% [14].
Microreactor technology offers significant advantages for equilibrium esterification reactions through enhanced mass transfer and water separation [16]. Experimental results show that microreactors achieve yields of 62.6% at reaction times of 85.1 minutes, representing a 10.3 percentage point improvement over equilibrium [16]. The forward reaction rate constant for microreactors exceeds batch methods by approximately five-fold [16].
Enzymatic esterification using immobilized lipases represents a significant advancement in sustainable ester synthesis [17] [18]. Lipase B from Candida antarctica demonstrates exceptional performance in solvent-free systems, achieving conversions up to 94.3% for aromatic ester synthesis [19]. The enzyme operates under mild conditions (40-60°C) and exhibits high selectivity while maintaining environmental compatibility [17].
The thermodynamic and kinetic aspects of enzymatic esterification involve complex phenomena including enzyme susceptibility to inhibition, water activity requirements, and equilibrium considerations [17]. Optimization strategies focus on molar ratios, enzyme loading, and temperature control to maximize yields while minimizing catalyst deactivation [17].
Industrial implementation of enzymatic esterification has achieved commercial viability through proprietary reactor designs and process optimization [18]. The uhde enzymatic esterification technology achieves competitive enzyme costs per ton of product while maintaining higher annual production rates and superior product quality through reduced thermal exposure [18].
Microwave-assisted esterification provides significant advantages through enhanced reaction kinetics and energy efficiency [20]. Low-power microwave irradiation accelerates enzymatic transformations while maintaining mild reaction conditions [20]. Comparative studies between microwave heating and conventional methods demonstrate superior efficiency for microwave-assisted processes [20].
The microwave-assisted approach achieves yields of 85-92% within 10-30 minutes, representing substantial time savings compared to conventional heating methods [4]. The enhanced effective collisions under microwave irradiation influence thermodynamic parameters, potentially reversing the typical endothermic nature of esterification reactions [17].
Process intensification through microwave technology enables precise temperature control and uniform heating, reducing side reactions and improving selectivity [20]. The technique proves particularly effective for enzymatic systems where temperature sensitivity requires careful thermal management [20].
Mechanically induced solvent-free esterification represents an innovative approach utilizing high-speed ball milling conditions [21]. Two distinct protocols have been developed: iodine/potassium hypophosphite systems achieving 45-91% yields within 20 minutes, and potassium iodide/triethyl phosphite systems producing 24-85% yields after 60 minutes [21].
The solvent-free ball-milling approach demonstrates exceptional versatility for late-stage diversification of natural products, confirming the robustness of this methodology [21]. The mechanochemical approach eliminates environmental concerns associated with volatile organic solvents while achieving comparable yields to traditional methods [21].
Dried Dowex hydrogen cation-exchange resin with sodium iodide provides another solvent-free alternative [22] [23]. The method proves highly effective, generally high-yielding, energy-efficient, and non-toxic, with demonstrated reusability of the resin catalyst [22]. The approach enables regioselective esterification and demonstrates potential for separating valuable carboxylic acids from complex mixtures [23].
Ionic liquids have emerged as promising replacements for conventional organic solvents in esterification reactions [24] [11]. These systems offer recyclability, thermal stability, and negligible vapor pressure, contributing to environmental sustainability [24]. Some ionic liquid catalytic systems achieve excellent yields exceeding 90% in fatty acid methyl ester synthesis [11].
Supercritical carbon dioxide provides another environmentally benign alternative for esterification processes [24]. The technology offers advantages including easy product separation, catalyst recovery, and elimination of organic solvent waste streams [24]. The approach proves particularly valuable for temperature-sensitive substrates requiring mild processing conditions [24].
Acetonitrile serves as a greener alternative to chlorinated solvents in Steglich esterification reactions [25] [26]. The methodology achieves comparable rates and yields to traditional systems while employing extraction and wash sequences that eliminate chromatographic purification requirements [25]. This approach demonstrates applicability across diverse substrate combinations including primary and secondary alcohols, benzylic and allylic alcohols, and phenolic compounds [26].
Distillation remains the primary purification method for 4-pentylphenyl 4-methylbenzoate, exploiting the compound's boiling point of 409.3°C at atmospheric pressure [3] [27]. Simple distillation achieves purities of 85-92% with recovery yields of 75-85%, making it suitable for initial purification stages [27]. The process involves heating the crude ester to its boiling point and collecting the vaporized compound through condensation [3].
Fractional distillation provides enhanced separation efficiency through precise boiling point discrimination [28]. This technique achieves purities of 95-99% with recovery yields of 80-90%, making it ideal for high-purity applications [28]. Extractive distillation using specialized extractants offers additional selectivity for separating closely related compounds [28].
The distillation process requires careful temperature control to prevent thermal decomposition while maintaining efficient separation [3]. Reduced pressure distillation may be employed to lower operating temperatures, particularly beneficial for heat-sensitive ester compounds [28]. The preferred pressure range spans 15 millibar to 10 bar, with optimization depending on specific separation requirements [28].
Column chromatography utilizing silica gel or alumina stationary phases provides exceptional purification capability for ester compounds [29]. The technique achieves purities of 98-99.5% through polarity-based separation mechanisms [29]. Mobile phase selection proves critical, with nonpolar solvents eluting nonpolar compounds while polar solvents facilitate elution of both polar and nonpolar species [29].
The chromatographic process involves loading the crude ester mixture onto the stationary phase followed by systematic elution with appropriate solvent systems [29]. Silica gel demonstrates strong interactions with polar compounds, enabling effective separation based on molecular polarity differences [29]. Recovery yields typically range from 70-85% depending on separation complexity and compound stability [29].
Thin-layer chromatography serves as an essential analytical tool for monitoring purification progress and determining optimal solvent systems [30]. The technique enables rapid assessment of compound purity and identification of impurities requiring removal [30]. Flash column chromatography provides accelerated separation with comparable efficiency to traditional methods [30].
Liquid-liquid extraction offers a complementary purification approach utilizing solubility differences between compounds [31]. The technique achieves purities of 80-90% with excellent recovery yields of 85-95% [31]. Saturated sodium carbonate solutions prove particularly effective for removing acidic impurities from ester products [31].
Recrystallization provides an additional purification option for crystalline ester compounds [32]. The method achieves purities of 90-95% through controlled dissolution and precipitation processes [32]. Optimal solvent selection enables dissolution at elevated temperatures followed by selective crystallization upon cooling [32].
Crystallization enhancement techniques include mechanical scratching to provide nucleation sites, controlled cooling protocols, and solvent removal strategies [32]. The process requires careful optimization of solvent systems and crystallization conditions to maximize yield and purity [32].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization for quality control applications [33] [34]. Proton NMR analysis reveals characteristic chemical shifts for ester functionality, with protons adjacent to the carbonyl carbon appearing at 2.0-2.2 parts per million and protons on the oxygen side of the ester function at 3.7-4.1 parts per million [34].
Gas chromatography with flame ionization detection enables quantitative analysis of ester purity and composition [35]. Validated methods demonstrate selectivity for separating and identifying individual ester species according to carbon number [35]. Limits of detection and quantification reach 6.76 and 20.4 milligrams per milliliter respectively [35].
Infrared spectroscopy provides rapid identification of ester functionality through characteristic carbonyl stretching frequencies [34]. The technique enables confirmation of successful esterification and detection of residual starting materials or side products [34]. Quality control parameters include verification of boiling point (409°C), purity exceeding 95%, single spot appearance on thin-layer chromatography, characteristic NMR peak patterns, and sharp melting point within the range of 34-38°C [36] [37].
Environmental Hazard